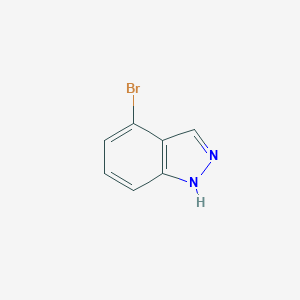

4-Brom-1H-Indazol

Übersicht

Beschreibung

4-Bromo-1H-indazole is a heterocyclic aromatic organic compound that contains a bromine atom attached to the fourth position of the indazole ring. Indazole derivatives, including 4-bromo-1H-indazole, are known for their significant biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Wissenschaftliche Forschungsanwendungen

4-Brom-1H-Indazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Indazolderivate verwendet.

Biologie: Es dient als Sonde in biochemischen Studien, um Enzymaktivitäten und Proteininteraktionen zu untersuchen.

Medizin: 4-Brom-1H-Indazolderivate haben sich als potenzielle Antikrebs-, Antientzündungs- und antimikrobielle Mittel erwiesen.

Industrie: Es wird in der Entwicklung von Agrochemikalien und Werkstoffen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Das Bromatom erhöht die Bindungsaffinität der Verbindung zu diesen Zielstrukturen, was zu einer Modulation biologischer Pfade führt. So können beispielsweise 4-Brom-1H-Indazolderivate die Aktivität bestimmter Kinasen hemmen und so die Zellsignalisierung und -proliferation beeinflussen .

Ähnliche Verbindungen:

1H-Indazol: Es fehlt das Bromatom, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.

4-Chlor-1H-Indazol: Enthält ein Chloratom anstelle von Brom, was zu Variationen der chemischen Eigenschaften und biologischen Wirkungen führen kann.

2-Brom-1H-Indazol: Das Bromatom ist an der zweiten Position gebunden, was sein chemisches Verhalten und seine Anwendungen verändert.

Einzigartigkeit: this compound ist aufgrund des Vorhandenseins des Bromatoms an der vierten Position einzigartig, was seine chemische Reaktivität und biologische Aktivität maßgeblich beeinflusst. Dieses spezifische Substitutionsschema macht es zu einer wertvollen Verbindung in der medizinischen Chemie und anderen Bereichen der wissenschaftlichen Forschung .

Wirkmechanismus

Target of Action

4-Bromo-1H-indazole is a biochemical reagent that primarily targets the respiratory system . It is used as a biological material or organic compound for life science-related research .

Mode of Action

It is known to interact with its targets in the respiratory system, potentially causing changes at the molecular level .

Biochemical Pathways

4-Bromo-1H-indazole is a medicinal intermediate used in the preparation of dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical for cell proliferation and survival, and their dysregulation is often associated with various types of cancer.

Pharmacokinetics

Its solubility in ethanol suggests that it may have good bioavailability.

Result of Action

Given its use in the synthesis of inhibitors for key biochemical pathways, it is likely to have significant effects on cell proliferation and survival .

Action Environment

The action, efficacy, and stability of 4-Bromo-1H-indazole can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, its synthesis involves reactions that are sensitive to temperature and the nature of the solvent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method starts with the preparation of 2-bromo-6-fluorobenzaldehyde, which is then reacted with hydrazine to form 2-bromo-6-fluorobenzylidenehydrazine. This intermediate undergoes cyclization to yield 4-bromo-1H-indazole .

Industrial Production Methods: In industrial settings, the synthesis of 4-bromo-1H-indazole can be optimized by using transition metal-catalyzed reactions. For example, a copper(II) acetate-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant, resulting in high yields and minimal byproducts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Brom-1H-Indazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Der Indazolring kann unter bestimmten Bedingungen einer Oxidation und Reduktion unterliegen.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumhydrid oder Kaliumcarbonat in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden häufig verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise eine nukleophile Substitution mit einem Amin 4-Amino-1H-Indazolderivate ergeben .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-Chloro-1H-Indazole: Contains a chlorine atom instead of bromine, which can lead to variations in chemical properties and biological effects.

2-Bromo-1H-Indazole: The bromine atom is attached to the second position, altering its chemical behavior and applications.

Uniqueness: 4-Bromo-1H-indazole is unique due to the presence of the bromine atom at the fourth position, which significantly influences its chemical reactivity and biological activity. This specific substitution pattern makes it a valuable compound in medicinal chemistry and other scientific research fields .

Biologische Aktivität

4-Bromo-1H-indazole is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of 4-bromo-1H-indazole, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

4-Bromo-1H-indazole has a molecular formula of C7H6BrN and a molecular weight of 200.04 g/mol. The presence of the bromine atom at the 4-position significantly influences its biological activity by altering electronic properties and steric hindrance.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 4-bromo-1H-indazole and its derivatives.

Synthesis and Evaluation

A series of novel derivatives were synthesized to evaluate their activity against various bacterial strains. Notably, compounds derived from 4-bromo-1H-indazole exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) | Comparative Activity |

|---|---|---|---|

| Compound 9 | S. pyogenes PS | 4 | 32-fold more active than 3-MBA |

| Compound 12 | S. aureus (penicillin-resistant) | 256 | 256-fold more active than 3-MBA |

| Compound 18 | S. aureus ATCC29213 | 64 | 4-fold weaker than ciprofloxacin |

These findings suggest that 4-bromo-1H-indazole derivatives could serve as promising candidates for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer properties of indazole derivatives, including 4-bromo-1H-indazole, have been extensively studied. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.

Indazoles have been shown to act as inhibitors of specific kinases involved in cancer progression. For example, a recent study demonstrated that certain derivatives, including those based on the indazole scaffold, effectively inhibited Polo-like kinase 4 (PLK4), a target in cancer therapy.

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| CFI-400945 (81c) | PLK4 | <10 | HCT116 (colon cancer) |

| Compound 82a | Pan-Pim Kinases | 0.4 - 1.1 | KMS-12 BM (multiple myeloma) |

These results indicate that modifications to the indazole structure can enhance selectivity and potency against specific cancer targets .

Other Biological Activities

In addition to antibacterial and anticancer effects, 4-bromo-1H-indazole exhibits various other biological activities:

- Anti-inflammatory : Indazoles have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.

- Antiparasitic : Some studies have reported moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease .

- Neuroprotective Effects : There is emerging evidence suggesting that indazole derivatives may also possess neuroprotective properties, potentially useful in neurodegenerative diseases.

Case Studies

Several case studies illustrate the clinical relevance of indazole derivatives:

- Antimicrobial Resistance : A study highlighted the effectiveness of novel indazole derivatives in overcoming resistance mechanisms in Gram-positive bacteria, suggesting potential use in clinical settings where antibiotic resistance is prevalent.

- Cancer Therapy : Clinical trials involving indazole-based compounds are underway to evaluate their efficacy in treating various cancers, with preliminary results indicating promising outcomes in tumor reduction.

Eigenschaften

IUPAC Name |

4-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIODOACRIRBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625169 | |

| Record name | 4-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186407-74-9 | |

| Record name | 4-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-bromo-1H-indazole interact with Lactoperoxidase, and what are the implications?

A1: Research indicates that 4-bromo-1H-indazole acts as an inhibitor of Lactoperoxidase (LPO). The study determined the Ki value, a measure of binding affinity, for this interaction to be 104.21 µM. This inhibition of LPO, an enzyme with significant antimicrobial properties, suggests that 4-bromo-1H-indazole could potentially interfere with the natural defense system against microorganisms.

Q2: Have there been any computational studies on 4-bromo-1H-indazole, and what insights do they offer?

A2: Yes, 4-bromo-1H-indazole has been the subject of computational chemistry studies investigating its potential as a corrosion inhibitor. Researchers used Density Functional Theory (DFT) calculations to evaluate its electronic properties and reactivity parameters. These calculations provide insights into the molecule's interaction with metal surfaces and its potential efficacy as a corrosion inhibitor.

Q3: What is known about the Structure-Activity Relationship (SAR) of 4-bromo-1H-indazole derivatives with regard to antibacterial activity?

A3: A study exploring novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors found that modifications to the core structure significantly influenced antibacterial activity. The introduction of specific substituents at different positions on the indazole ring led to variations in potency against Gram-positive and Gram-negative bacteria. This highlights the importance of SAR studies in optimizing the structure of 4-bromo-1H-indazole derivatives for enhanced antibacterial efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.